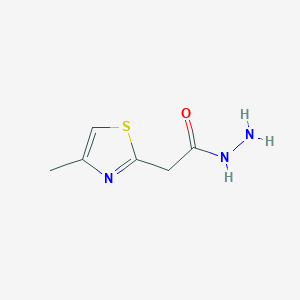
1-Benzyl-1,2,3,6-tetrahydropyridine
概述
描述
1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H15N. It is a derivative of tetrahydropyridine and features a benzyl group attached to the nitrogen atom. This compound has garnered significant attention due to its unique chemical properties and its role in scientific research, particularly in the study of neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the reduction of 1-benzyl-4-piperidone using sodium borohydride in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reduction process using sodium borohydride makes it feasible for industrial applications.
化学反应分析
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can yield this compound-4-ol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Benzyl-1,2,3,6-tetrahydropyridine has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
1-Benzyl-1,2,3,6-tetrahydropyridine exerts its effects primarily through its interaction with dopaminergic neurons. It is metabolized to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively targets and damages dopaminergic neurons in the substantia nigra. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death .
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used to model Parkinson’s disease in animals.
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-1,2,3,6-tetrahydropyridine.
Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolized into MPP+, a potent neurotoxin. This property makes it invaluable in neurodegenerative disease research, particularly for studying the mechanisms underlying Parkinson’s disease and testing potential therapeutic agents .
Conclusion
This compound is a compound of significant scientific interest due to its unique chemical properties and its applications in neurodegenerative disease research. Its ability to induce dopaminergic neuron degeneration makes it a valuable tool for studying the mechanisms of neurodegeneration and testing neuroprotective agents. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in both academic and industrial settings.
属性
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423621 | |
| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40240-12-8 | |
| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is potassium borohydride (KBH4) preferred over sodium borohydride (NaBH4) in the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives?
A1: The research demonstrates that while both KBH4 and NaBH4 can reduce pyridinium salts to their corresponding tetrahydropyridines, KBH4 consistently provides higher yields []. This is attributed to the lower reactivity of KBH4 towards methanol, the solvent used in the reaction. Sodium borohydride reacts more readily with methanol, even at room temperature, leading to side reactions and a decrease in the yield of the desired product. This effect is particularly pronounced in the synthesis of compounds containing nitro- or cyano- groups, where the use of NaBH4 results in more impurities and consequently lower yields [].
Q2: What is the significance of the synthetic route described in the research for producing this compound and its derivatives?
A2: The research focuses on optimizing the synthesis of this compound derivatives, which are important precursors to piperidine derivatives []. Piperidines are widely used building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The traditional methods for synthesizing piperidines from pyridines often involve expensive metal catalysts and harsh reaction conditions. The indirect synthetic route described in the research, using pyridinium salts as starting materials and KBH4 as the reducing agent, offers a milder, cost-effective, and potentially scalable alternative for producing these valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)


![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)



![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)


